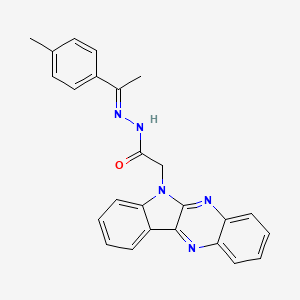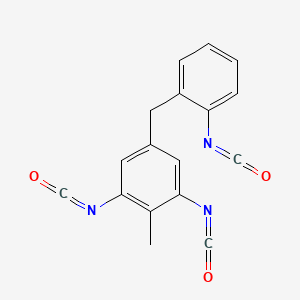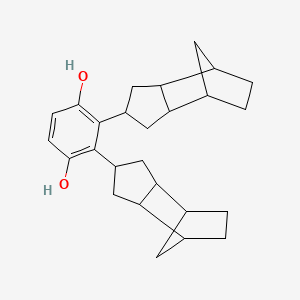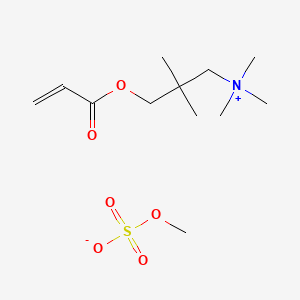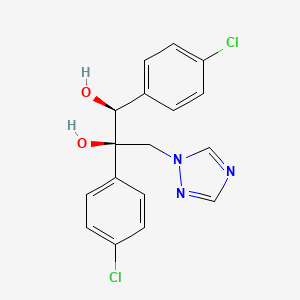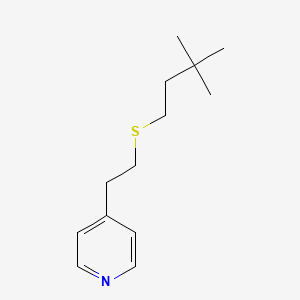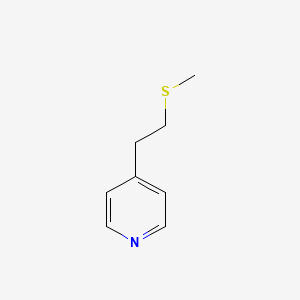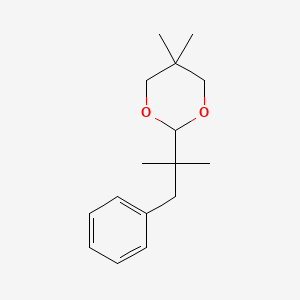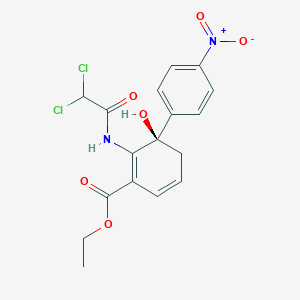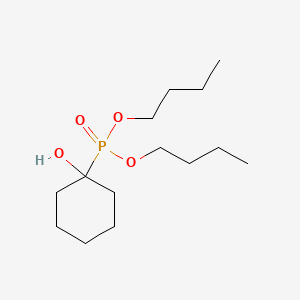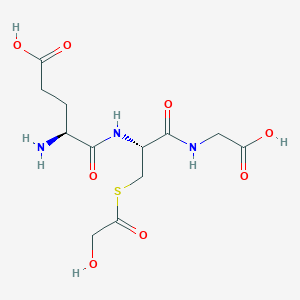
S-Glycolylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Glycolylglutathione: is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound plays a significant role in cellular detoxification processes, particularly in the metabolism of reactive carbonyl species such as glyoxal and methylglyoxal. These reactive species are by-products of cellular metabolism and can be harmful if not adequately managed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Glycolylglutathione can be synthesized enzymatically from glyoxal and reduced glutathione in the presence of glyoxalase I. The reaction involves the formation of a hemithioacetal intermediate, which is then converted to this compound . The reaction conditions typically include a buffered aqueous solution at a neutral pH, with the presence of metal ions such as zinc or nickel to facilitate the enzymatic activity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis approach can be scaled up using bioreactors. The process involves the continuous supply of glyoxal and reduced glutathione, with glyoxalase I immobilized on a suitable support to enhance the reaction efficiency and facilitate product separation.
Analyse Chemischer Reaktionen
Types of Reactions: S-Glycolylglutathione primarily undergoes hydrolysis and oxidation-reduction reactions. The compound can be hydrolyzed by glyoxalase II to regenerate reduced glutathione and glycolic acid .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by glyoxalase II, typically in a buffered solution at physiological pH.
Oxidation-Reduction: Involves the participation of metal ions such as zinc or nickel, which are essential cofactors for the glyoxalase enzymes.
Major Products Formed:
Hydrolysis: Produces reduced glutathione and glycolic acid.
Oxidation-Reduction: The primary product is this compound, which can further participate in cellular detoxification processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Glycolylglutathione is used as a model compound to study the glyoxalase system, which is crucial for understanding cellular detoxification mechanisms .
Biology: In biological research, this compound is used to investigate the role of glyoxalase enzymes in protecting cells from oxidative stress and reactive carbonyl species .
Medicine: The compound has potential therapeutic applications in treating conditions associated with oxidative stress and metabolic disorders. It is also studied for its role in cancer biology, particularly in the detoxification of chemotherapeutic agents .
Industry: this compound can be used in the development of biosensors for detecting reactive carbonyl species and in the formulation of antioxidant supplements.
Wirkmechanismus
S-Glycolylglutathione exerts its effects through the glyoxalase system, which involves two key enzymes: glyoxalase I and glyoxalase II. Glyoxalase I catalyzes the conversion of glyoxal and reduced glutathione to this compound. Glyoxalase II then hydrolyzes this compound to regenerate reduced glutathione and produce glycolic acid . This detoxification pathway helps maintain cellular homeostasis by neutralizing harmful reactive carbonyl species.
Vergleich Mit ähnlichen Verbindungen
S-D-Lactoylglutathione: Formed from methylglyoxal and reduced glutathione.
S-Mandelylglutathione: Formed from phenylglyoxal and reduced glutathione.
S-Glyceroylglutathione: Formed from hydroxypyruvaldehyde and reduced glutathione.
Uniqueness: S-Glycolylglutathione is unique due to its specific role in detoxifying glyoxal, a reactive carbonyl species. While other S-acylglutathione derivatives also participate in detoxification processes, this compound is particularly important for managing glyoxal levels in cells, thereby preventing cellular damage and maintaining metabolic balance.
Eigenschaften
CAS-Nummer |
50409-85-3 |
|---|---|
Molekularformel |
C12H19N3O8S |
Molekulargewicht |
365.36 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H19N3O8S/c13-6(1-2-8(17)18)11(22)15-7(5-24-10(21)4-16)12(23)14-3-9(19)20/h6-7,16H,1-5,13H2,(H,14,23)(H,15,22)(H,17,18)(H,19,20)/t6-,7-/m0/s1 |
InChI-Schlüssel |
PALDSRDFVCTDNW-BQBZGAKWSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSC(=O)CO)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)NC(CSC(=O)CO)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


